Diethyl 2-(6-methoxypyridin-2-yl)malonate
Description
Diethyl 2-(6-methoxypyridin-2-yl)malonate (CAS: 1259929-73-1) is a malonate ester derivative featuring a 6-methoxy-substituted pyridine ring at the 2-position. This compound is structurally characterized by a central malonate core flanked by ethoxy ester groups and a pyridinyl moiety with a methoxy substituent. It is a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and bioactive molecules. The methoxy group enhances electron density on the pyridine ring, influencing its reactivity in cycloadditions, annulations, and nucleophilic substitutions . Its purity (95%) and commercial availability make it a practical reagent for medicinal chemistry and materials science applications .
Properties
IUPAC Name |
diethyl 2-(6-methoxypyridin-2-yl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-18-12(15)11(13(16)19-5-2)9-7-6-8-10(14-9)17-3/h6-8,11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDBXDXYTZJETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC(=CC=C1)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(6-methoxypyridin-2-yl)malonate can be synthesized through the reaction of potassium phthalimide with diethyl bromomalonate . The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(6-methoxypyridin-2-yl)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Diethyl 2-(6-methoxypyridin-2-yl)malonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(6-methoxypyridin-2-yl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges : Introducing the 6-methoxy group requires selective protection/deprotection steps, increasing synthesis complexity compared to methyl or unsubstituted analogs .
- Structure-Activity Relationships (SAR): In quinolones, methoxy substituents at position 6 improve DNA gyrase inhibition but may reduce solubility .
- Crystallographic Data : While the methyl derivative’s crystal structure is well-documented , analogous data for the methoxy compound are lacking, highlighting a research gap.
Biological Activity
Diethyl 2-(6-methoxypyridin-2-yl)malonate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and biochemical pathways. It acts as an inhibitor or activator of various enzymes, influencing metabolic processes within cells. The exact molecular targets are context-dependent, but the compound's reactivity is attributed to its ester functionalities, which readily participate in nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial strains and fungi. This activity is likely due to the compound's ability to disrupt cellular processes in microbial organisms.
Anticancer Activity
Certain analogs of this compound have shown promise in anticancer research . Studies suggest that modifications to the pyridine ring can enhance cytotoxic effects against cancer cell lines, making it a candidate for further exploration in cancer therapeutics .
Case Studies and Research Findings
- Inhibition Studies : A study assessing the inhibitory effects of this compound on specific enzymes demonstrated significant inhibition rates comparable to established inhibitors. The compound was effective in modulating enzyme activities related to metabolic pathways, suggesting potential applications in metabolic disorders.
- Molecular Docking Analysis : In silico studies using molecular docking techniques revealed that this compound has high binding affinity for several target proteins involved in disease pathways. Binding scores indicated strong interactions with active sites, highlighting its potential as a drug lead .
- Toxicity Assessment : Toxicological evaluations showed that while some derivatives exhibited promising biological activities, they also presented varying degrees of cytotoxicity. Further studies are necessary to optimize the structure for reduced toxicity while maintaining efficacy.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate | Structure | Contains a nitro group that may enhance reactivity |
| Diethyl 2-(6-amino-pyridin-2-yl)malonate | Structure | Exhibits different biological activities due to amino substitution |
The presence of the methoxy group at the 6-position significantly influences both chemical reactivity and biological activity compared to other derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
